molecular formula C20H23FN2O2 B6060482 7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane

7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane

Cat. No. B6060482
M. Wt: 342.4 g/mol
InChI Key: PFFJLKJTEBAJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities. In 5]decane.

Mechanism of Action

The mechanism of action of 7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane is not well understood. However, it has been suggested that the compound may act by inhibiting the activity of enzymes involved in DNA replication and cell division. This could explain its activity against cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane have not been extensively studied. However, it has been reported to have cytotoxic and antimicrobial activity, as well as activity against Leishmania donovani. Further studies are needed to elucidate the exact biochemical and physiological effects of the compound.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane in lab experiments is its potential as a lead compound for drug discovery and development. Its activity against cancer cells and other rapidly dividing cells make it a promising candidate for the development of anticancer and antiparasitic drugs. However, one limitation of using the compound in lab experiments is its relatively complex synthesis method, which may limit its availability for use in high-throughput screening assays.

Future Directions

There are several future directions for the study of 7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane. One direction is the development of more efficient and scalable synthesis methods to increase the availability of the compound for use in drug discovery and development. Another direction is the elucidation of the exact mechanism of action of the compound, which could lead to the development of more potent and selective derivatives. Additionally, further studies are needed to explore the biochemical and physiological effects of the compound, as well as its potential applications in other areas such as antimicrobial and antiparasitic drug development.

Synthesis Methods

The synthesis of 7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane has been reported in the literature. The synthesis involves the reaction of 4-fluorobenzylamine with 2-furoyl chloride in the presence of a base, followed by the cyclization of the resulting intermediate with 1,3-dibromo-2-propanol. The final product is obtained in good yield and purity.

Scientific Research Applications

7-(4-fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane has been studied for its potential applications in drug discovery and development. It has been shown to exhibit significant activity against various cancer cell lines, including breast, lung, and colon cancer. The compound has also been reported to have antibacterial activity against Gram-positive bacteria. In addition, it has been found to have activity against the parasitic protozoan Leishmania donovani, which causes visceral leishmaniasis.

properties

IUPAC Name

[9-[(4-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c21-17-6-4-16(5-7-17)13-22-10-2-8-20(14-22)9-11-23(15-20)19(24)18-3-1-12-25-18/h1,3-7,12H,2,8-11,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFJLKJTEBAJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(C2)C(=O)C3=CC=CO3)CN(C1)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Fluorobenzyl)-2-(2-furoyl)-2,7-diazaspiro[4.5]decane

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